![molecular formula C16H17NO4S B2718925 N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-35-4](/img/structure/B2718925.png)

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

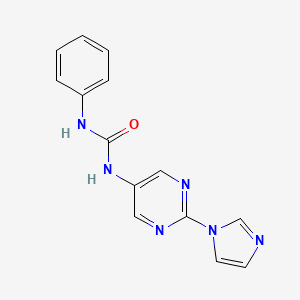

“N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that forms the basis of several groups of drugs . The compound also contains a tolyl group, which is a functional group related to toluene .

Synthesis Analysis

Sulfonimidates, which are similar to sulfonamides, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Tolyl groups are often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Molecular Structure Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

A novel class of glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, demonstrated potent and selective inhibition toward human carbonic anhydrase isozyme IX (hCA IX). This isozyme, minimally expressed in normal tissues but overexpressed in hypoxic tumors, is a target for cancer therapy. The stereochemical diversity of the carbohydrate tails effectively explored the CA active site topology, resulting in several inhibitors potent against hCA IX, an important finding for potential cancer therapy applications based on CA inhibition (Wilkinson et al., 2006).

Synthesis and Characterization of Complexes

The reaction between N-tosyl-ethylenediamine and salicylaldehyde formed a new sulfonamide Schiff base, which was used to prepare three novel complexes. These complexes were characterized through various methods including X-ray single-crystal diffraction and FT-IR, demonstrating the versatility of sulfonamide derivatives in the synthesis of compounds with potential biological applications (Li et al., 2009).

Enzyme Inhibition Studies

Sulfonamide derivatives have shown wide biological activity, including inhibiting enzymes like acetylcholinesterase, α-glycosidase, and glutathione S-transferase. These activities suggest their potential as therapeutic agents. The derivatives' inhibitory effects and structure-affinity relationships highlight the importance of functional moieties in their binding modes and inhibitory potency, providing a basis for developing new drugs targeting these enzymes (Taslimi et al., 2020).

Interaction with Hemoglobin

The interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) was studied using spectroscopy and molecular modeling techniques. The research aimed to understand the conformational changes and potential therapeutic or toxicological implications of these interactions, providing insights into how these compounds might interact with biological molecules in vivo (Naeeminejad et al., 2017).

Medicinal Chemistry Approaches

Novel indolyl and benzoxazinepiperidinyl sulfonamides were designed as selective and high-affinity ligands for the serotonin 5-HT6 receptor, showing potential for treating disorders like cognitive deficits and depression. These compounds, including high-affinity antagonists, agonists, and partial agonists, demonstrate the sulfonamides' versatility in medicinal chemistry, allowing detailed studies of the 5-HT6 receptor's role in various disorders (Holenz et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYESILUYVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)

![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)

![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)

![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)